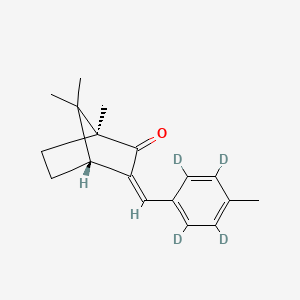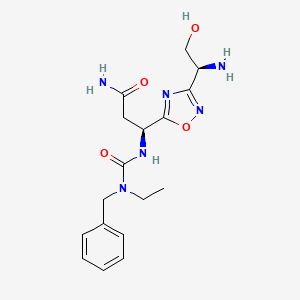
"(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide"
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of amine-containing pharmaceuticals and natural compounds . This method involves the use of catalytic systems to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors and advanced catalytic systems to ensure high efficiency and scalability. The use of environmentally friendly reagents and solvents is also a key consideration in industrial settings to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may yield alcohols or amines.
科学的研究の応用
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high stability and reactivity.
作用機序
The mechanism of action of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes. Detailed mechanistic studies are required to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
(betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide can be compared with other similar compounds, such as:
β-Amino acids: These compounds share structural similarities and are also used as building blocks in organic synthesis and medicinal chemistry.
The uniqueness of (betaS)-3-[(1S)-1-Amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-1,2,4-oxadiazole-5-propanamide lies in its specific structure and the presence of the oxadiazole ring, which imparts unique chemical and biological properties.
特性
分子式 |
C17H24N6O4 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(3S)-3-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[benzyl(ethyl)carbamoyl]amino]propanamide |
InChI |
InChI=1S/C17H24N6O4/c1-2-23(9-11-6-4-3-5-7-11)17(26)20-13(8-14(19)25)16-21-15(22-27-16)12(18)10-24/h3-7,12-13,24H,2,8-10,18H2,1H3,(H2,19,25)(H,20,26)/t12-,13+/m1/s1 |
InChIキー |
QXGZJFBWLLGTOX-OLZOCXBDSA-N |
異性体SMILES |
CCN(CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C2=NC(=NO2)[C@@H](CO)N |
正規SMILES |
CCN(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C2=NC(=NO2)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


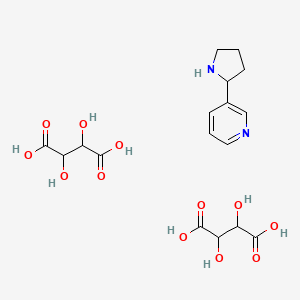
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)

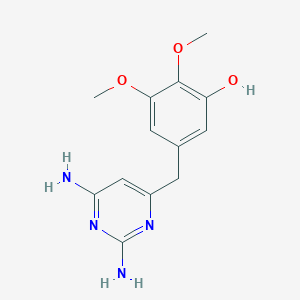
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
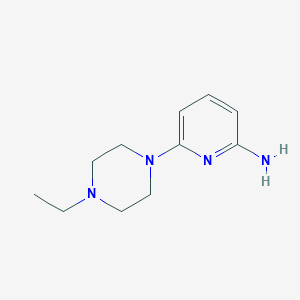

![N-naphthalen-1-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13861443.png)
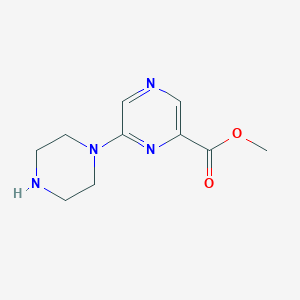

![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
